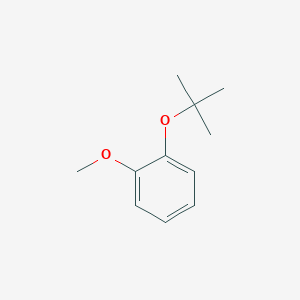

tert-Butyl 2-methoxyphenyl ether

Description

tert-Butyl 2-methoxyphenyl ether (IUPAC name: 2-methoxy-1-(tert-butoxy)benzene) is an aromatic ether featuring a tert-butyl group and a methoxy substituent at the ortho position of a benzene ring. This article compares its hypothetical properties with structurally analogous ethers, leveraging data from well-studied compounds like MTBE, ETBE, and phenyl ether derivatives.

Properties

CAS No. |

16222-38-1 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)13-10-8-6-5-7-9(10)12-4/h5-8H,1-4H3 |

InChI Key |

ZNBPFNPUNMLSMD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC=CC=C1OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Friedel-Crafts Alkylation: One common method for synthesizing 2-(tert-Butoxy)anisole involves the Friedel-Crafts alkylation of anisole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Williamson Ether Synthesis: Another method involves the Williamson ether synthesis, where anisole is reacted with tert-butyl bromide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).

Industrial Production Methods: Industrial production of 2-(tert-Butoxy)anisole typically follows the Friedel-Crafts alkylation route due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(tert-Butoxy)anisole can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Various reduced forms of the compound.

Substitution: Nitrated, sulfonated, and halogenated derivatives of 2-(tert-Butoxy)anisole.

Scientific Research Applications

Chemistry: 2-(tert-Butoxy)anisole is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and as a protecting group for phenols .

Biology: In biological research, it is used to study the effects of ether compounds on biological systems and their potential as bioactive molecules .

Medicine: While not directly used as a drug, derivatives of 2-(tert-Butoxy)anisole are investigated for their potential therapeutic properties, including antioxidant and anti-inflammatory activities .

Industry: In the industrial sector, 2-(tert-Butoxy)anisole is used as a stabilizer and additive in various products, including polymers and resins .

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)anisole involves its interaction with molecular targets through its ether functional group. The tert-butoxy group can influence the reactivity and stability of the compound, making it a useful intermediate in various chemical reactions . The pathways involved include electrophilic aromatic substitution and nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl tert-Butyl Ether (MTBE)

- Chemical Structure : MTBE (C₅H₁₂O) consists of a tert-butyl group bonded to a methyl ether (CH₃-O-C(CH₃)₃) .

- Physical Properties : Molecular weight = 88.15 g/mol; boiling point ≈ 55°C (estimated from solvent elution data) .

- Applications : Widely used as a gasoline oxygenate to reduce emissions .

- Toxicity: Inhalation studies in rats show a NOAEL (No Observed Adverse Effect Level) of 1,800 ppm and LOAEL (Lowest Observed Adverse Effect Level) of 3,000 ppm for chronic exposure .

- Environmental Impact : High water solubility (4.8 g/L) contributes to groundwater contamination .

Ethyl tert-Butyl Ether (ETBE)

- Chemical Structure : ETBE (C₆H₁₄O) replaces MTBE’s methyl group with an ethyl chain (CH₃CH₂-O-C(CH₃)₃) .

- Physical Properties : Molecular weight = 102.18 g/mol; higher boiling point (~72°C) than MTBE due to increased chain length .

- Applications : Used as a biofuel additive with better biodegradability than MTBE .

- Toxicity: Limited data in the evidence, but expected to exhibit lower neurotoxicity than MTBE due to reduced volatility.

Diisopropyl Ether

- Chemical Structure : (CH₃)₂CH-O-CH(CH₃)₂ .

- Physical Properties : Boiling point ≈ 68°C; lower polarity than MTBE/ETBE .

- Applications : Industrial solvent and fuel additive.

Phenyl Ether Derivatives

- Structural Analogues : Compounds like methyl phenyl ether (anisole) and butyl phenyl ether share aromatic ether frameworks .

- Hypothesized Properties of tert-Butyl 2-Methoxyphenyl Ether: Molecular Weight: ~180–190 g/mol (estimated from structure). Solubility: Lower water solubility than MTBE/ETBE due to the hydrophobic phenyl group.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.